1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a piperidine ring attached to a pyrrolidinone moiety, with an ethylphenyl group and a carboxamide functional group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone intermediate. This can be achieved through the reaction of 4-ethylbenzaldehyde with succinic anhydride in the presence of a base, forming the corresponding 4-ethylphenylsuccinic acid. This intermediate is then cyclized to form the pyrrolidinone ring.
The next step involves the introduction of the piperidine ring. This can be accomplished by reacting the pyrrolidinone intermediate with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The final step is the formation of the carboxamide group, which can be achieved by reacting the resulting compound with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-ethylbenzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
- 1-[1-(4-Phenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to the presence of the ethyl group on the phenyl ring. This subtle difference can significantly impact its chemical reactivity and biological activity, making it a valuable compound for specific applications where other analogs may not be as effective.
Properties
Molecular Formula |
C18H23N3O3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c1-2-12-3-5-14(6-4-12)21-16(22)11-15(18(21)24)20-9-7-13(8-10-20)17(19)23/h3-6,13,15H,2,7-11H2,1H3,(H2,19,23) |
InChI Key |
HFQJXXDSOMMAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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